molecular formula C39H78 B12662073 1-Nonatriacontene CAS No. 61868-17-5

1-Nonatriacontene

Cat. No.: B12662073
CAS No.: 61868-17-5
M. Wt: 547.0 g/mol
InChI Key: KNEBRZXNWZPYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nonatriacontene is a long-chain terminal alkene with the molecular formula C₃₉H₇₈, characterized by a double bond at the first carbon position (i.e., CH₂=CH-(CH₂)₃₇-CH₃). Long-chain alkenes are typically studied for their roles in lipid membranes, surfactants, and polymer precursors. The terminal double bond in 1-nonatriacontene suggests higher reactivity compared to internal alkenes, particularly in addition or oxidation reactions.

Properties

CAS No.

61868-17-5

Molecular Formula

C39H78

Molecular Weight

547.0 g/mol

IUPAC Name

nonatriacont-1-ene

InChI

InChI=1S/C39H78/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-39H2,2H3

InChI Key

KNEBRZXNWZPYBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Nonatriacontene can be achieved through several methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene. Another method includes olefin metathesis , a process that rearranges carbon-carbon double bonds in alkenes. Industrial production methods often involve catalytic hydrogenation of longer-chain alkenes or dehydrogenation of alkanes under specific conditions to obtain 1-Nonatriacontene .

Chemical Reactions Analysis

1-Nonatriacontene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or ozone, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Hydrogenation using catalysts such as palladium on carbon can convert 1-Nonatriacontene to its corresponding alkane, 1-Nonatriacontane.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine are added across the double bond, result in the formation of dihalides.

Common reagents and conditions used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. The major products formed depend on the type of reaction and the specific reagents used .

Scientific Research Applications

1-Nonatriacontene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Nonatriacontene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its double bond can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations :

  • Chain Length Effects : Longer chains (e.g., C₃₉ vs. C₃₂) increase molecular weight and melting points due to stronger van der Waals interactions.
  • Double Bond Impact: Terminal alkenes exhibit higher reactivity than saturated analogs. For example, 1-dotriacontene can undergo hydrogenation or epoxidation, while n-nonatriacontane is chemically inert under mild conditions .

Analytical Characterization

1-Dotriacontene has been analyzed using gas chromatography (GC) with an OV-1 capillary column, H₂ carrier gas, and a temperature gradient of 70°C to 220°C . Similar methods could theoretically apply to 1-nonatriacontene, though longer retention times and higher temperatures might be required due to its larger size. Mass spectrometry (MS) would also differentiate these compounds via molecular ion peaks (e.g., m/z 448.85 for 1-dotriacontene vs. ~546 for 1-nonatriacontene) .

Critical Analysis of Available Data

  • Contradictions/Limitations: No direct experimental data (e.g., melting point, synthesis routes) for 1-nonatriacontene were found in the provided evidence. Comparisons rely on extrapolation from shorter-chain analogs. Safety data for n-nonatriacontane emphasize fire hazards , but analogous risks for 1-nonatriacontene remain undocumented.
  • Future Research Directions: Synthesis and purification of 1-nonatriacontene for empirical property determination. Comparative studies on the oxidative stability of terminal vs. internal alkenes in ultra-long-chain hydrocarbons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.